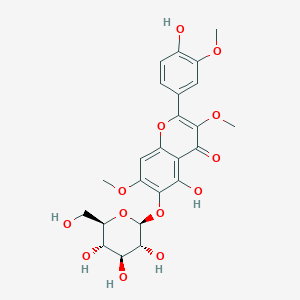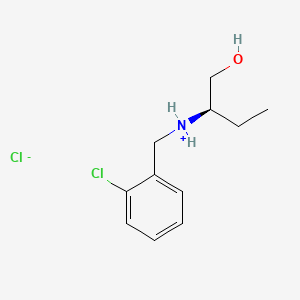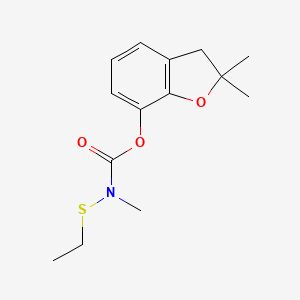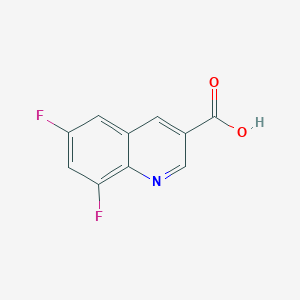![molecular formula C25H24N4O7 B13754354 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]- CAS No. 55993-15-2](/img/structure/B13754354.png)
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]- is a complex organic compound known for its unique structural features and potential applications in various fields
Vorbereitungsmethoden
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]- typically involves multiple steps, including the formation of the benz[de]isoquinoline core and the introduction of the azo and ethoxyethoxy groups. The synthetic route may involve:
Formation of the benz[de]isoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the azo group: This step often involves diazotization followed by azo coupling with the appropriate aromatic amine.
Addition of ethoxyethoxy groups: This can be done through etherification reactions using ethoxyethanol under suitable conditions.
Industrial production methods may involve optimizing these steps to achieve high yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo group to amines, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Coupling reactions: The presence of the azo group allows for further coupling reactions with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals or diagnostic agents.
Industry: It may be used in the development of dyes, pigments, and other materials due to its azo group and chromophoric properties.
Wirkmechanismus
The mechanism by which 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]- exerts its effects depends on its interaction with molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes or receptors. The benz[de]isoquinoline core can intercalate with DNA or interact with proteins, affecting their function. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benz[de]isoquinoline derivatives and azo compounds. For example:
Diethyl malonate: A simple ester used in organic synthesis.
Adapalene related compounds: Used in pharmaceuticals for their bioactivity.
Eigenschaften
CAS-Nummer |
55993-15-2 |
|---|---|
Molekularformel |
C25H24N4O7 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)diazenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C25H24N4O7/c1-3-35-11-12-36-10-9-28-24(31)18-6-4-5-17-22(18)19(25(28)32)14-21(23(17)30)27-26-20-8-7-16(29(33)34)13-15(20)2/h4-8,13-14,30H,3,9-12H2,1-2H3 |
InChI-Schlüssel |
LBTJLLHSDMFUTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])C)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)
![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)
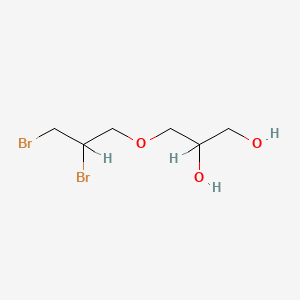
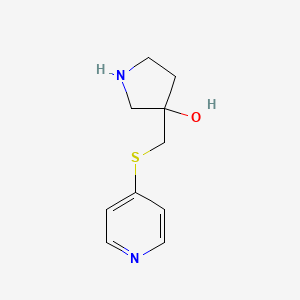

![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

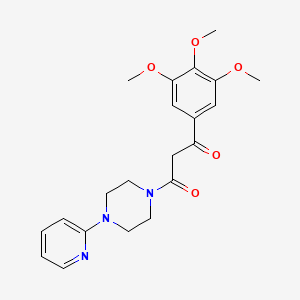
![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
